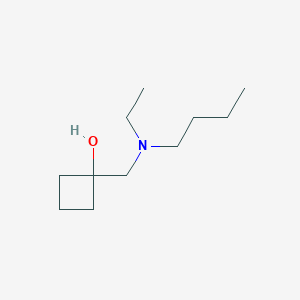
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility of the butyl and ethyl substituents on the amino group. The presence of the hydroxyl group also imparts certain chemical properties that make it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated reagents like bromoethane or chloroethane can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethylcyclobutanol: Similar structure but lacks the amino group.
Cyclobutanol: Simplest form with only the hydroxyl group.
1-((Butyl(methyl)amino)methyl)cyclobutan-1-ol: Similar but with a methyl group instead of an ethyl group.
Biologische Aktivität
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol is a compound that has garnered attention for its unique structural properties and potential biological activities. The cyclobutanol core structure may influence its interaction with biological targets, leading to various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclobutanol ring, which is characterized by a four-membered carbon ring with a hydroxyl group. The presence of the butyl(ethyl)amino group enhances its solubility and potential interactions with biological membranes.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors. The compound may exhibit effects similar to those observed in other cyclobutanol derivatives, potentially influencing pathways related to analgesia and anti-inflammatory responses.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives containing cyclobutane rings have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 200 nM |
| This compound | S. aureus | 180 nM |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, warranting further investigation into its efficacy against resistant strains such as MRSA.
Antiproliferative Activity
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in cancer cell lines. For example, derivatives tested against human leukemia cells showed IC50 values ranging from 0.5 to 5 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 (leukemia) | 3.2 |
| This compound | MCF7 (breast cancer) | 4.5 |
These results indicate potential therapeutic applications in oncology, particularly for drug-resistant cancer types.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several cyclobutane derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, with the compound demonstrating superior activity compared to traditional antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed in various cancer cell lines. The results highlighted its potential as an anticancer agent, particularly against leukemia and breast cancer cells, suggesting mechanisms involving apoptosis induction.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-[[butyl(ethyl)amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-9-12(4-2)10-11(13)7-6-8-11/h13H,3-10H2,1-2H3 |
InChI-Schlüssel |
AMKMKJCOYSIWEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)CC1(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















